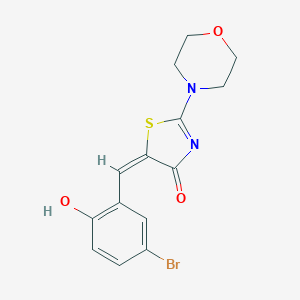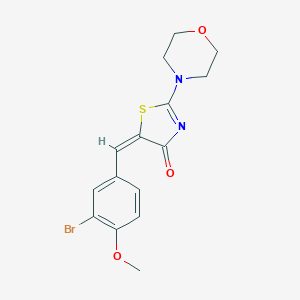
1-(2-Methoxy-4,5-dimethyl-3-nitrophenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methoxy-4,5-dimethyl-3-nitrophenyl)ethanone is an organic compound with the molecular formula C11H13NO4 It is characterized by the presence of a nitro group, a methoxy group, and two methyl groups attached to a phenyl ring, along with an ethanone group
準備方法
The synthesis of 1-(2-Methoxy-4,5-dimethyl-3-nitrophenyl)ethanone typically involves the nitration of 2-methoxy-4,5-dimethylacetophenone. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process is carried out under controlled temperatures to ensure the selective nitration of the aromatic ring.
Industrial production methods may involve similar nitration reactions but on a larger scale, with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
1-(2-Methoxy-4,5-dimethyl-3-nitrophenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or iron (Fe) with hydrochloric acid (HCl).
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as halides or amines. Reagents like sodium iodide (NaI) in acetone can facilitate these reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields 1-{3-amino-2-methoxy-4,5-dimethylphenyl}ethanone.
科学的研究の応用
1-(2-Methoxy-4,5-dimethyl-3-nitrophenyl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for various chemical reactions.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development. Researchers study its potential as an antimicrobial, anti-inflammatory, or anticancer agent.
Medicine: Investigations into its pharmacological properties could lead to the development of new therapeutic agents. Its derivatives may interact with specific biological targets, offering potential medical benefits.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals. Its chemical properties make it suitable for various applications in material science and manufacturing.
作用機序
The mechanism of action of 1-(2-Methoxy-4,5-dimethyl-3-nitrophenyl)ethanone depends on its specific application. In biological systems, the compound or its derivatives may interact with molecular targets such as enzymes, receptors, or DNA. The nitro group can undergo bioreduction to form reactive intermediates that can modify biological macromolecules, leading to therapeutic effects.
類似化合物との比較
1-(2-Methoxy-4,5-dimethyl-3-nitrophenyl)ethanone can be compared with similar compounds such as:
1-{3-Nitro-2-methoxyphenyl}ethanone: Lacks the additional methyl groups, which may affect its reactivity and biological activity.
1-{3-Nitro-4,5-dimethylphenyl}ethanone: Lacks the methoxy group, which can influence its chemical properties and applications.
1-{3-Nitro-2-methoxy-4-methylphenyl}ethanone: Has only one methyl group, altering its steric and electronic properties.
特性
分子式 |
C11H13NO4 |
|---|---|
分子量 |
223.22g/mol |
IUPAC名 |
1-(2-methoxy-4,5-dimethyl-3-nitrophenyl)ethanone |
InChI |
InChI=1S/C11H13NO4/c1-6-5-9(8(3)13)11(16-4)10(7(6)2)12(14)15/h5H,1-4H3 |
InChIキー |
QZKDOYNNESJXCM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1C)[N+](=O)[O-])OC)C(=O)C |
正規SMILES |
CC1=CC(=C(C(=C1C)[N+](=O)[O-])OC)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5E)-5-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-2-(morpholin-4-yl)-1,3-thiazol-4(5H)-one](/img/structure/B492931.png)
![7-(4-ethoxyphenyl)-10-[2-methyl-4-(1-pyrrolidinyl)benzylidene]-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B492932.png)
![(10Z)-10-[2-(benzyloxy)benzylidene]-7-(2,4-dichlorophenyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B492933.png)
![methyl 4-[(7-(2,4-dichlorophenyl)-9-oxo-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-10(9H)-ylidene)methyl]benzoate](/img/structure/B492934.png)
![7-(2,4-dichlorophenyl)-10-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B492937.png)
![(5E)-5-{[5-(2-bromo-4-methylphenyl)furan-2-yl]methylidene}-2-(morpholin-4-yl)-1,3-thiazol-4(5H)-one](/img/structure/B492939.png)


![2-{4-[(2-tert-butyl-2-methyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]phenoxy}-N-phenylacetamide](/img/structure/B492943.png)
![10-[(1-butyl-1H-indol-3-yl)methylene]-7-(4-ethoxyphenyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B492944.png)
![2-{4-[(2-butyl-2-methyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]phenoxy}-N-phenylacetamide](/img/structure/B492948.png)
![10-[(1-ethyl-1H-indol-3-yl)methylene]-7-(3-fluorophenyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B492951.png)
![(10E)-10-{[5-(2-bromo-4-methylphenyl)furan-2-yl]methylidene}-7-(3-fluorophenyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B492953.png)
![7-(3-fluorophenyl)-10-[4-(2-propynyloxy)benzylidene]-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B492954.png)
